molecular formula C27H27F2N3O3 B2912345 C27H27F2N3O3 CAS No. 1014042-03-5

C27H27F2N3O3

Cat. No.: B2912345
CAS No.: 1014042-03-5
M. Wt: 479.528
InChI Key: PHWXZOUICNSUOU-DEOSSOPVSA-N
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Description

C27H27F2N3O3 is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a carbonyl group attached to L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H27F2N3O3 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

C27H27F2N3O3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

C27H27F2N3O3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of C27H27F2N3O3 involves its interaction with specific molecular targets, such as receptors or enzymes. The bis(4-fluorophenyl)methyl group enhances its binding affinity to these targets, while the piperazine ring provides structural flexibility. This compound may modulate the activity of its targets by either activating or inhibiting their function, depending on the context .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N3O3/c28-22-10-6-20(7-11-22)25(21-8-12-23(29)13-9-21)31-14-16-32(17-15-31)27(35)30-24(26(33)34)18-19-4-2-1-3-5-19/h1-13,24-25H,14-18H2,(H,30,35)(H,33,34)/t24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXZOUICNSUOU-DEOSSOPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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